REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:7]([NH:11]C(=O)C)=[CH:6][C:5]=1F)(=[O:3])[CH3:2].[ClH:16].[OH-].[Na+]>C(O)C>[NH2:11][C:7]1[CH:8]=[C:9]([CH3:10])[C:4]([C:1](=[O:3])[CH3:2])=[C:5]([Cl:16])[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
N-(4-acetyl-3-fluoro-5-methylphenyl)acetamide
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1C)NC(C)=O)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the resultant solids were collected
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=C1)C)C(C)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.9 mmol | |
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |